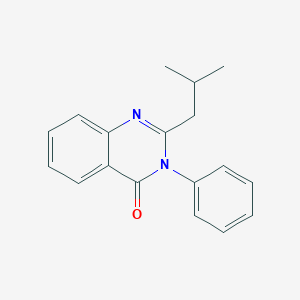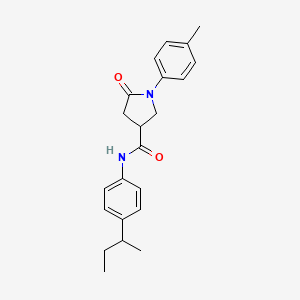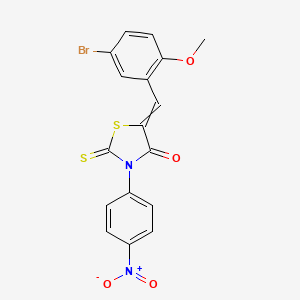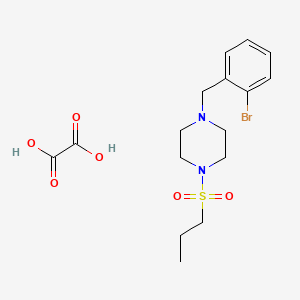
2-isobutyl-3-phenyl-4(3H)-quinazolinone
Vue d'ensemble
Description
2-isobutyl-3-phenyl-4(3H)-quinazolinone, also known as IBQ, is a heterocyclic compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized through a multi-step process that involves the reaction of aniline with isobutyryl chloride, followed by cyclization with formamide. IBQ has been found to possess various biochemical and physiological effects, making it an attractive compound for use in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 2-isobutyl-3-phenyl-4(3H)-quinazolinone is not fully understood, but it is thought to act through multiple pathways. One proposed mechanism is that this compound induces apoptosis in cancer cells by activating the caspase pathway. Another proposed mechanism is that this compound inhibits the growth of cancer cells by disrupting the cell cycle. In the case of Alzheimer's disease, this compound is thought to inhibit the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase, an enzyme that is involved in the formation of these plaques.
Biochemical and physiological effects:
This compound has been found to possess various biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's activity, this compound has also been found to possess anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This compound has also been found to possess antioxidant activity, which can help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-isobutyl-3-phenyl-4(3H)-quinazolinone in laboratory experiments is that it is a relatively simple compound to synthesize. This means that it can be produced in large quantities for use in experiments. Another advantage is that it has been extensively studied, so there is a large body of literature available on its properties and potential applications. One limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its activity. Another limitation is that it can be difficult to work with due to its low solubility in water.
Orientations Futures
There are several future directions for research on 2-isobutyl-3-phenyl-4(3H)-quinazolinone. One area of research is to further elucidate its mechanism of action, particularly in the context of its anti-cancer and anti-Alzheimer's activity. Another area of research is to explore its potential use in other disease areas, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for more studies on the safety and toxicity of this compound, particularly in the context of its potential use as a therapeutic agent.
Applications De Recherche Scientifique
2-isobutyl-3-phenyl-4(3H)-quinazolinone has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer therapy. This compound has been found to possess potent anti-cancer activity, with studies showing that it can induce apoptosis (cell death) in cancer cells. It has also been found to inhibit the growth of cancer cells by disrupting the cell cycle. In addition to its anti-cancer activity, this compound has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Propriétés
IUPAC Name |
2-(2-methylpropyl)-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13(2)12-17-19-16-11-7-6-10-15(16)18(21)20(17)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOPKGKSEHCAKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-thienylmethyl)ethanamine](/img/structure/B3942055.png)
![N-(3-hydroxypropyl)-N-[(5-methyl-2-thienyl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3942063.png)

![2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3942065.png)
![6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3942068.png)
![4-(4-morpholinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]benzamide](/img/structure/B3942073.png)

![2-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3942083.png)

![1-isopropyl-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942119.png)
![2-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B3942130.png)


![methyl (2S,4R)-1-{[4-(acetylamino)phenyl]sulfonyl}-4-(dimethylamino)pyrrolidine-2-carboxylate](/img/structure/B3942178.png)